![molecular formula C38H52N6O10S B8082098 24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate](/img/structure/B8082098.png)
24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-5172 hydrate, also known as Grazoprevir hydrate, is a selective inhibitor of the Hepatitis C virus NS3/4a protease. This compound is notable for its broad activity across various genotypes and resistant variants of the virus. It is currently in clinical development and has shown promising results in both in vitro and in vivo studies .
Preparation Methods
The synthesis of MK-5172 hydrate involves several key steps. One of the primary methods includes the regioselective substitution reaction of dichloroquinoxaline with a prolinol derivative, followed by the construction of an 18-membered macrocycle through macrolactamization . The industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as ring-closing metathesis .
Chemical Reactions Analysis
MK-5172 hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the quinoxaline ring.
Common Reagents and Conditions: Reagents such as dichloroquinoxaline, prolinol derivatives, and catalysts like palladium acetate are commonly used.
Major Products: The primary product is the macrocyclic structure of MK-5172 hydrate, which is essential for its biological activity.
Scientific Research Applications
MK-5172 hydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of protease inhibitors and their synthesis.
Biology: The compound is significant in understanding the mechanisms of viral replication and resistance.
Medicine: MK-5172 hydrate is being developed as a treatment for chronic Hepatitis C infections, showing efficacy against multiple genotypes
Industry: The compound’s synthesis and production methods are of interest for pharmaceutical manufacturing.
Mechanism of Action
MK-5172 hydrate functions by inhibiting the NS3/4a protease, an enzyme crucial for the replication of the Hepatitis C virus. This protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By blocking this enzyme, MK-5172 hydrate effectively halts the replication process, reducing the viral load in infected individuals .
Comparison with Similar Compounds
MK-5172 hydrate is compared with other NS3/4a protease inhibitors such as boceprevir and telaprevir. Unlike these earlier inhibitors, MK-5172 hydrate demonstrates broader activity across various genotypes and resistant variants. It also offers a more convenient dosing regimen and higher efficacy in preclinical studies . Similar compounds include:
- Boceprevir
- Telaprevir
- Simeprevir
- Paritaprevir
MK-5172 hydrate stands out due to its enhanced potency and reduced resistance profile .
Properties
IUPAC Name |
24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSARIJMSJWJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350462-55-3 |
Source


|
| Record name | (1aR,5S,8S,10R,22aR)-N-[(1R,2S)-1-[(Cyclopropylsulfonamido)carbonyl]-2-ethenylcyclopropyl]-14-methoxy-5-(2-methylpropan-2-yl)-3,6-dioxo-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxamide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B8082018.png)
![4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-](/img/structure/B8082026.png)
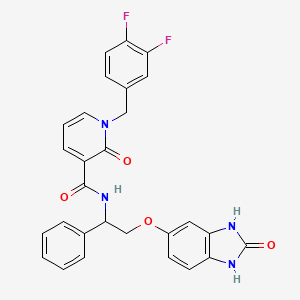
![[(1R,2R,3R,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B8082040.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[(2E)-2-[6-oxo-5-[3-(2H-tetrazol-5-yl)phenyl]cyclohexa-2,4-dien-1-ylidene]hydrazinyl]-1H-pyrazol-3-one](/img/structure/B8082056.png)
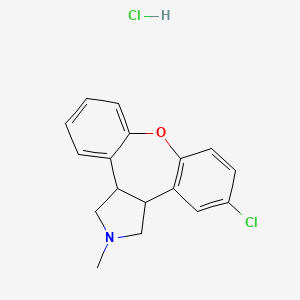
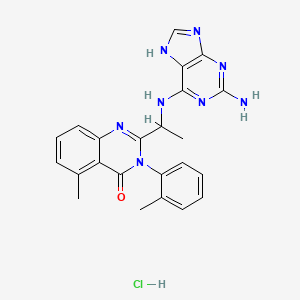
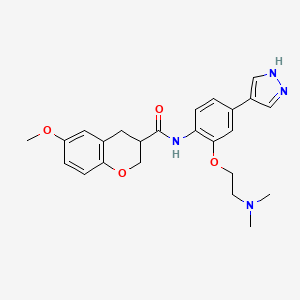
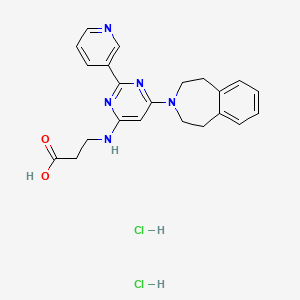
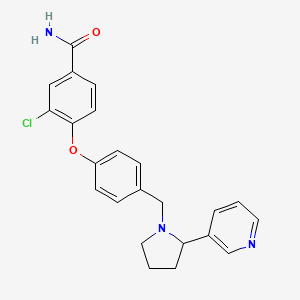
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B8082094.png)
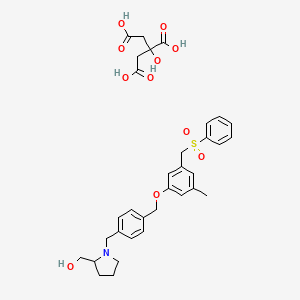

![3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B8082127.png)
